molecular formula C19H13BrO5 B486290 2-(4-methylphenyl)-2-oxoethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate CAS No. 667891-58-9

2-(4-methylphenyl)-2-oxoethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B486290
CAS No.: 667891-58-9
M. Wt: 401.2g/mol
InChI Key: YFPBOTKQMQWYRZ-UHFFFAOYSA-N
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Description

Fundamental Structural Characteristics

2-(4-Methylphenyl)-2-oxoethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate possesses the molecular formula C₁₉H₁₃BrO₅ with a molecular weight of 401.2 g/mol. The compound integrates multiple functional groups within a single molecular framework, including a brominated chromene backbone, a carboxylate ester linkage, and a methylphenyl ketone moiety. The chromene core structure provides the fundamental scaffold, characterized by a fused benzopyran ring system that creates opportunities for extensive π-conjugation and electronic delocalization.

The structural complexity arises from the presence of multiple rotatable bonds and conformationally flexible regions. The ester linkage connecting the chromene carboxylate to the methylphenyl ketone creates a bridge that can adopt various conformations depending on environmental conditions and intermolecular interactions. This structural feature is particularly significant because similar chromene derivatives have demonstrated that ester group conformation governs photophysical properties and biological activity.

Comparative Analysis with Related Chromene Derivatives

Analysis of structurally related compounds provides insights into the specific properties of this target molecule. The 3-methylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate analog shares the brominated chromene core but differs in the substitution pattern and ester linkage. Similarly, 4-chloro-3-methylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate demonstrates how halogen substitution affects molecular properties.

Table 1 presents a comparative analysis of molecular properties for related chromene derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Halogen Substitution Ester Type
Target Compound C₁₉H₁₃BrO₅ 401.2 6-Bromo Keto-ester
3-Methylphenyl analog C₁₇H₁₁BrO₄ 359.2 6-Bromo Phenyl ester
4-Chloro-3-methylphenyl analog C₁₇H₁₀BrClO₄ 393.6 6-Bromo Phenyl ester
Methyl analog C₁₁H₇BrO₄ 283.1 6-Bromo Methyl ester

Properties

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 6-bromo-2-oxochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrO5/c1-11-2-4-12(5-3-11)16(21)10-24-18(22)15-9-13-8-14(20)6-7-17(13)25-19(15)23/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPBOTKQMQWYRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methylphenyl)-2-oxoethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a complex organic molecule that belongs to the class of chromene derivatives. Its unique structure, characterized by multiple functional groups, suggests a potential for diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C33H25BrN2O5C_{33}H_{25}BrN_{2}O_{5} with a molecular weight of 609.5 g/mol . The IUPAC name is [2-(4-methylphenyl)-2-oxoethyl] 6-bromo-2-[4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]quinoline-4-carboxylate . The compound features a bromine atom which can affect its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC33H25BrN2O5
Molecular Weight609.5 g/mol
IUPAC Name[2-(4-methylphenyl)-2-oxoethyl] 6-bromo-2-[4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]quinoline-4-carboxylate
InChI KeyCYDYPFLACRAYBF-UHFFFAOYSA-N

Anticancer Properties

Recent studies have highlighted the anticancer potential of This compound . It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that the compound significantly inhibits the proliferation of human cancer cell lines such as A431 and Jurkat with IC50 values indicating potent activity (less than 10 µM) .

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. Studies suggest that it modulates key signaling pathways associated with cell survival and apoptosis, including the Bcl-2 family proteins . The presence of the bromine atom may enhance its ability to interact with cellular targets compared to non-brominated analogs.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokine production in activated macrophages, suggesting potential applications in treating inflammatory diseases . The compound's ability to modulate inflammatory pathways may be linked to its structural features that allow for interaction with specific receptors involved in inflammation.

Study 1: Anticancer Efficacy in Xenograft Models

A study evaluated the efficacy of This compound in a xenograft model of malignant pleural mesothelioma. The results indicated significant tumor regression when treated with the compound compared to controls, supporting its potential as an effective therapeutic agent .

Study 2: Inhibition of Inflammatory Mediators

Another investigation focused on the anti-inflammatory properties of the compound in a murine model of acute inflammation. The results showed a marked reduction in edema and inflammatory mediator levels following treatment with the compound, further confirming its therapeutic potential in managing inflammatory conditions .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Substituents (Chromene/Ester) Solubility Key Properties
Target Compound 387.18 6-Br; 2-(4-methylphenyl)-2-oxoethyl Chloroform, DMSO () High lipophilicity
3-Methoxyphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate 359.18 6-Br; 3-methoxyphenyl Methanol () Enhanced fluorescence
2-(4-Bromophenyl)-2-oxoethyl ester () 387.18 6-Br; 4-bromophenyl DMSO Strong π-π interactions
Methyl 6-bromo-2H-chromene-3-carboxylate () 269.07 6-Br; methyl Methanol, chloroform High polarity

Crystallographic and Intermolecular Interactions

Crystal packing analyses of similar compounds reveal the influence of hydrogen bonding and halogen interactions:

  • The 2-oxoethyl group in 2-(4-fluorophenyl)-2-oxoethyl 4-methoxybenzoate () forms C=O···H hydrogen bonds, stabilizing the lattice .
  • In the target compound, the bromine atom may participate in halogen bonding (C-Br···O), as observed in 2-(4-bromophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate (), enhancing thermal stability .

Preparation Methods

Knoevenagel Condensation for Chromene Core Formation

The synthesis begins with constructing the brominated chromene scaffold. As detailed in analogous protocols, 5-bromo-2-hydroxybenzaldehyde undergoes Knoevenagel condensation with methyl cyanoacetate in the presence of trifluoroacetic acid (TFA) as a catalyst. This one-pot reaction proceeds via nucleophilic attack of the aldehyde carbonyl by the activated methylene group of methyl cyanoacetate, followed by cyclization to form methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate (Figure 1).

Reaction Conditions

  • Reactants : 5-Bromo-2-hydroxybenzaldehyde (1.0 equiv), methyl cyanoacetate (1.2 equiv)

  • Catalyst : Trifluoroacetic acid (10 mol%)

  • Solvent : Ethanol, reflux at 80°C for 12–16 hours

  • Yield : 68–72% after recrystallization from ethanol

Hydrolysis of Methyl Ester to Carboxylic Acid

The methyl ester intermediate is hydrolyzed to the free carboxylic acid using aqueous sodium hydroxide (2M) under reflux. Acidification with hydrochloric acid precipitates 6-bromo-2-oxo-2H-chromene-3-carboxylic acid, which is purified via vacuum filtration and dried under reduced pressure.

Key Parameters

  • Base : NaOH (2M, 3.0 equiv)

  • Temperature : 100°C, 4–6 hours

  • Yield : 85–90%

Preparation of 2-(4-Methylphenyl)-2-oxoethanol

Friedel-Crafts Acylation for Ketone Synthesis

2-(4-Methylphenyl)-2-oxoethanol is synthesized from toluene via Friedel-Crafts acylation using chloroacetyl chloride and aluminum chloride (AlCl₃) as a Lewis catalyst. The reaction installs a ketone group at the para position relative to the methyl substituent.

Reaction Conditions

  • Acylating Agent : Chloroacetyl chloride (1.1 equiv)

  • Catalyst : AlCl₃ (1.5 equiv)

  • Solvent : Dichloromethane, 0°C to room temperature, 8 hours

  • Yield : 65–70% after column chromatography

Reduction of α-Chloroketone to Alcohol

The α-chloroketone intermediate is reduced to 2-(4-methylphenyl)-2-oxoethanol using sodium borohydride (NaBH₄) in tetrahydrofuran (THF). Selective reduction of the chloro group preserves the ketone functionality.

Optimization Data

  • Reducing Agent : NaBH₄ (2.0 equiv)

  • Solvent : THF, 0°C, 2 hours

  • Yield : 75–80%

Esterification of Chromene Carboxylic Acid with 2-(4-Methylphenyl)-2-oxoethanol

Acid Chloride-Mediated Esterification

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with 2-(4-methylphenyl)-2-oxoethanol in anhydrous dichloromethane (DCM) with pyridine as a base.

Procedure

  • Acid Chloride Formation : 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid (1.0 equiv) is treated with SOCl₂ (3.0 equiv) at 60°C for 3 hours. Excess SOCl₂ is removed under vacuum.

  • Esterification : The acid chloride is reacted with 2-(4-methylphenyl)-2-oxoethanol (1.2 equiv) in DCM with pyridine (2.0 equiv) at 0°C for 1 hour, then warmed to room temperature for 12 hours.

  • Yield : 78–82% after silica gel chromatography

Steglich Esterification Using Coupling Agents

As an alternative, the Steglich esterification employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid for nucleophilic attack by the alcohol.

Optimized Conditions

  • Coupling Agents : DCC (1.5 equiv), DMAP (0.2 equiv)

  • Solvent : DCM, room temperature, 24 hours

  • Yield : 70–75%

Optimization of Reaction Conditions

Solvent and Temperature Effects

Esterification yields improve in polar aprotic solvents like DMF or DCM compared to ethereal solvents. Lower temperatures (0–5°C) minimize side reactions during acid chloride formation.

Catalytic Approaches and Yield Improvements

The use of DMAP in Steglich esterification enhances reaction rates by stabilizing the acyloxyphosphonium intermediate. Catalytic TFA (5 mol%) in Knoevenagel condensation reduces side product formation.

ParameterAcid Chloride MethodSteglich Esterification
Yield 78–82%70–75%
Reaction Time 13 hours24 hours
Hazard Profile High (SOCl₂ use)Moderate (DCC/DMAP)
Purification Column chromatographyColumn chromatography

Table 2: Summary of Critical Intermediates

IntermediateKey Functional GroupsSynthetic Route
Methyl 6-bromo-2-oxo-2H-chromene-3-carboxylateBromo, ester, chromene coreKnoevenagel condensation
2-(4-Methylphenyl)-2-oxoethanolAryl ketone, primary alcoholFriedel-Crafts acylation

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